4-Methylindan is a compound that has garnered attention in various fields of research due to its diverse pharmacological properties. While not directly studied, its structural analogs, such as 4-O-methylhonokiol and 4-methylumbelliferone, have demonstrated significant biological activities, including antitumor, anti-inflammatory, analgesic, and anti-angiogenic effects. These compounds, sharing a methyl group attached to an aromatic system, have been the subject of numerous studies to elucidate their mechanisms of action and potential applications in medicine and other fields.
The mechanisms by which these methylated compounds exert their effects are multifaceted. For instance, 4-O-methylhonokiol has been shown to decrease nuclear factor (NF)-κB DNA binding activity, leading to the inhibition of human colon cancer cell growth and induction of apoptotic cell death. This effect is mediated through p21, which is crucial for cell cycle arrest and the expression of cyclin D1 and Cdk41. Similarly, 4-O-methylhonokiol exhibits neuroprotective effects by inhibiting NF-κB, which in turn reduces neuroinflammation and amyloidogenesis, suggesting potential applications in Alzheimer's disease2.
Another compound, 4-methylumbelliferone, inhibits hyaluronic acid synthesis, which is implicated in cancer progression. This inhibition leads to reduced tumor cell proliferation, motility, and invasion, as well as increased apoptosis in prostate cancer cells5. The anti-angiogenic properties of 4-methylumbelliferone further contribute to its antitumor activity by affecting endothelial cell functions critical for angiogenesis6.
The antitumor activity of these compounds is one of the most extensively studied applications. 4-O-methylhonokiol has demonstrated efficacy in inhibiting tumor growth and NF-κB activity in xenograft models of colon cancer1. 4-Methylumbelliferone has shown similar antitumor effects in prostate cancer by inhibiting hyaluronic acid signaling, leading to decreased tumor growth and microvessel density510.
In the context of neurodegenerative diseases, 4-O-methylhonokiol has been found to prevent memory impairment and amyloidogenesis in models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neuroinflammation-associated conditions2.
Compounds like 2-amino-4-methylpyridine, which is structurally related to 4-methylindan, have been identified as potent NO synthase inhibitors with analgesic activity, indicating the potential of methylated compounds in pain management3.
The inhibition of angiogenesis is another promising application, with 4-methylumbelliferone inhibiting several key steps of angiogenesis, including endothelial cell proliferation and tube formation, which could be beneficial in treating diseases characterized by abnormal angiogenesis6.
4-Methylumbelliferone has been discussed as a complementary and alternative therapeutic strategy in cancer treatment due to its natural origin and lower toxicity compared to conventional therapies. Its ability to target the tumor extracellular matrix and impact various components of the tumor microenvironment makes it a candidate for adjunctive therapy7.
The cytotoxicity of 4-methylcatechol has been studied in murine tumor cells, where it induces apoptotic cell death through extracellular pro-oxidant action8. Additionally, 4-methylcatechol exhibits antiplatelet effects, which could have implications for cardiovascular health9.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6